BenchChemオンラインストアへようこそ!

Ripk1-IN-7

RIPK1 kinase inhibition necroptosis enzymatic assay

Ripk1-IN-7 is a type II RIPK1 inhibitor (IC50 11 nM, Kd 4 nM) targeting the DFG-out inactive conformation. Delivers sub-nanomolar cellular EC50 (2 nM) with >167-fold selectivity over RIPK3, MLKL, and TNF-R1, enabling clean necroptosis pathway interrogation without confounding downstream effector effects. Validated anti-metastatic activity: 72% migration and 78% invasion reduction in B16-F10 at 2 μM, with no fibroblast cytotoxicity (IC50 >20 μM). Documented in vivo efficacy in the B16 lung metastasis model. Its distinct type II binding mode critically differentiates it from ATP-competitive (GSK2982772) and allosteric (necrostatin-1) inhibitors for kinase profiling and metastasis research.

Molecular Formula C25H22F3N5O2
Molecular Weight 481.5 g/mol
Cat. No. B2841284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-7
Molecular FormulaC25H22F3N5O2
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F
InChIInChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)
InChIKeyAPPXQUDJLJXULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ripk1-IN-7 (RIPK1 Inhibitor 22b) for Receptor-Interacting Protein Kinase 1 Inhibition in Metastasis and Necroptosis Research Procurement


Ripk1-IN-7, also known as compound 22b or RIPK1 inhibitor 22b, is a synthetic organic compound that functions as a type II kinase inhibitor of receptor-interacting protein kinase 1 (RIPK1) [1]. It engages the inactive DFG-out conformation of the RIPK1 kinase domain and is characterized by an enzymatic IC50 of 11 nM and a binding Kd of 4 nM [2]. The compound is primarily employed as a chemical probe in studies of necroptosis and tumor metastasis, with documented anti-metastatic activity in experimental models .

Why Generic RIPK1 Inhibitor Substitution with Ripk1-IN-7 Demands Quantitative Selectivity and In Vivo Efficacy Validation


RIPK1 inhibitors exhibit highly divergent pharmacological profiles across different chemical series, including differences in kinase selectivity, cellular protection potency, and in vivo anti-metastatic efficacy [1]. The class encompasses ATP-competitive allosteric inhibitors like necrostatin-1, clinical candidates such as GSK2982772, and type II inhibitors like Ripk1-IN-7 that target the inactive kinase conformation [2]. Notably, Ripk1-IN-7 demonstrates a distinct selectivity window over necroptosis-related kinases (RIPK3, MLKL) and the TNF receptor, with IC50 values exceeding 10 μM . Substituting a different RIPK1 inhibitor without accounting for these quantitative differences in target engagement, selectivity, and functional outcome in relevant disease models may lead to confounding experimental results or misinterpretation of RIPK1-dependent biology [3].

Ripk1-IN-7 Quantitative Differentiation Evidence for Scientific Procurement and In Vitro/In Vivo Study Design


Ripk1-IN-7 Exhibits >16-Fold Higher Potency Than Necrostatin-1 in Enzymatic RIPK1 Inhibition

Ripk1-IN-7 inhibits RIPK1 enzymatic activity with an IC50 of 11 nM [1]. In contrast, the classical RIPK1 inhibitor necrostatin-1 (Nec-1) exhibits an EC50 of 182 nM for RIPK1 inhibition in biochemical assays . This represents a >16-fold improvement in potency. The Kd of Ripk1-IN-7 for RIPK1 is 4 nM, further confirming high-affinity target engagement [1].

RIPK1 kinase inhibition necroptosis enzymatic assay

Ripk1-IN-7 Demonstrates a Selectivity Window Exceeding 167-Fold Over Key Necroptosis Pathway Kinases

Ripk1-IN-7 shows high selectivity for RIPK1 over related kinases and necroptosis pathway components. IC50 values for RIPK3, MLKL, and TNF-R1 are all >10 μM . Based on a RIPK1 IC50 of 11 nM (0.011 μM), this yields a selectivity index >167. This selectivity profile is critical for isolating RIPK1-specific effects in cellular necroptosis models where RIPK3 and MLKL are downstream effectors [1].

kinase selectivity RIPK3 MLKL off-target

Ripk1-IN-7 Protects Cells from Necroptosis with an EC50 of 2 nM in a Standard TSZ-Induced Model

In the TNF-α/Smac mimetic/Z-VAD-FMK (TSZ)-induced necroptosis model using HT29 human colorectal adenocarcinoma cells, Ripk1-IN-7 demonstrated strong cytoprotective effects with an EC50 of 2 nM . For comparison, necrostatin-1 inhibits necroptosis in Jurkat cells with an EC50 of 490 nM . This represents an approximately 245-fold increase in cellular potency for Ripk1-IN-7.

cellular necroptosis HT29 cells cytoprotection

Ripk1-IN-7 Significantly Suppresses Tumor Cell Migration and Invasion at Sub-Cytotoxic Concentrations

In functional assays, Ripk1-IN-7 (2 μM) reduced the migration rate of MDA-MB-231 breast cancer cells by 65% and B16-F10 melanoma cells by 72% compared to vehicle controls . Invasion rates were reduced by 70% (MDA-MB-231) and 78% (B16-F10) . These anti-migratory and anti-invasive effects occur at concentrations that do not induce significant cytotoxicity in normal human foreskin fibroblasts (IC50 >20 μM) [1]. No comparative data for necrostatin-1 in this exact assay system were available.

tumor metastasis cell migration invasion

Ripk1-IN-7 Demonstrates Potent Anti-Metastatic Activity in the B16 Melanoma Experimental Lung Metastasis Model

In the experimental B16 melanoma lung metastasis model, Ripk1-IN-7 exhibited excellent anti-metastatic activity, significantly reducing the number of pulmonary metastatic nodules [1]. The underlying mechanism was identified as inhibition of tumor-induced RIPK1-dependent necroptosis of vascular endothelial cells, which facilitates tumor cell extravasation [2]. The specific dosing regimen used in the study was 40 mg/kg once daily for 3 days followed by 20 mg/kg once daily for 8 days [3]. Direct comparative in vivo efficacy data with necrostatin-1 or GSK2982772 in the identical metastasis model were not identified.

in vivo efficacy B16 melanoma lung metastasis anti-metastatic

Ripk1-IN-7 Validated Application Scenarios for RIPK1-Dependent Necroptosis and Metastasis Research


In Vitro Necroptosis Pathway Dissection in HT29 and L929 Cell Models

Leverage Ripk1-IN-7's sub-nanomolar cellular EC50 (2 nM in TSZ-induced HT29 cells) to specifically inhibit RIPK1-dependent necroptosis while maintaining a >167-fold selectivity window over RIPK3, MLKL, and TNF-R1 . This enables clean interpretation of RIPK1's role in cell death signaling cascades without confounding effects on downstream necroptosis effectors [1]. Use at 10-100 nM for maximal target engagement while avoiding off-target kinase inhibition.

Tumor Metastasis and Endothelial Barrier Function Studies

Employ Ripk1-IN-7 in transwell migration and Matrigel invasion assays to investigate RIPK1's contribution to tumor cell extravasation. At 2 μM, the compound reduces migration of B16-F10 melanoma cells by 72% and invasion by 78% without inducing cytotoxicity in normal fibroblasts (IC50 >20 μM) . This application is directly supported by the compound's validated in vivo anti-metastatic activity in the B16 lung metastasis model [2].

In Vivo Anti-Metastatic Efficacy Studies in Syngeneic Tumor Models

Utilize Ripk1-IN-7 as a tool compound for in vivo metastasis research, following the published dosing regimen of 40 mg/kg QD for 3 days followed by 20 mg/kg QD for 8 days in the B16F10 syngeneic mouse model [3]. This application is specifically supported by the compound's documented ability to reduce pulmonary metastatic nodules via inhibition of tumor-induced endothelial cell necroptosis [4].

Kinase Selectivity Profiling and Chemical Probe Studies

Apply Ripk1-IN-7 as a selective chemical probe for RIPK1 in kinase profiling panels. Its >167-fold selectivity over RIPK3, MLKL, and TNF-R1 minimizes confounding signals from related kinases . The compound's type II inhibition mechanism, targeting the DFG-out inactive conformation of RIPK1, provides a distinct binding mode compared to ATP-competitive inhibitors like GSK2982772 or allosteric inhibitors like necrostatin-1 [5].

Quote Request

Request a Quote for Ripk1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.